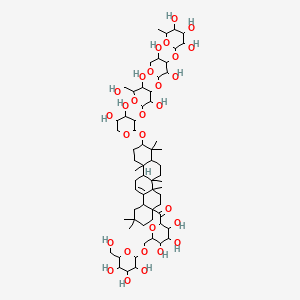
Bretschnoside A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bretschnoside A is a natural product found in Bassecoia bretschneideri and Pterocephalus bretschneideri with data available.
Scientific Research Applications
1. Ecological Significance and Landscape Applications
Bretschneidera sinensis, a deciduous tree species, is significant in scientific research due to its rarity and endangered status. It holds high ornamental values and is a national protected species in areas south of the Yangtze River in China. The species is valuable for its morphological characteristics, distributions, ecological requirements, phenology, propagation, and cultivation techniques, contributing to ex situ conservation and landscape applications (Chen Ding-ru, 2008).
2. Structural and Epidermal Micro-morphological Characteristics
A study using paraffin section, scraping section, and scanning electron microscopy (SEM) reveals the structural and epidermal micro-morphological characteristics of Bretschneidera sinensis. It shows significant changes in leaf thickness and other parameters, indicating a special change from sciophytes to mesophytes during growth. This suggests a close relationship between Bretschneideraceae and Sapindaceae (Qiao et al., 2010).
3. Genetic Research and Conservation
Bretschneidera sinensis, as a tertiary relict and the single species in the Bretschneideraceae family, offers high conservation value. New microsatellites developed for this species facilitate the study of its mating system and within-population hereditary structure, crucial for its conservation and understanding of human disturbance influence (Li et al., 2016).
4. Phylogeographic Studies
Phylogeographic patterns of Bretschneidera sinensis are crucial for understanding its historical population dynamics and conservation. The analysis of chloroplast DNA across various populations reveals high haplotype diversity, strong genetic differentiation, and limited seed flow. These findings suggest a need for targeted conservation strategies based on genetic diversity and geographic distribution (Wang et al., 2018).
5. Photosynthetic Physiological Responses
The photosynthetic physiological responses of Bretschneidera sinensis seedlings to different light intensities are crucial for its conservation. Understanding how light intensity affects its photosynthetic rate, stomatal conductance, transpiration rate, and other related parameters guides effective conservation strategies, especially in the context of biodiversity conservation (Feiying et al., 2015).
6. Complete Plastid Genome Sequence
Characterizing the complete plastid genome sequence of Bretschneidera sinensis is essential for understanding its genetic makeup and aiding in its conservation. The genome provides insights into the plant's evolutionary history and its response to climatic changes, thus offering a foundation for genetic research and conservation strategies (Dong et al., 2019).
properties
CAS RN |
149496-96-8 |
|---|---|
Product Name |
Bretschnoside A |
Molecular Formula |
C64H104O29 |
Molecular Weight |
1337.507 |
IUPAC Name |
[10-[3-[4-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl]-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]methanone |
InChI |
InChI=1S/C64H104O29/c1-25-36(69)41(74)46(79)56(86-25)91-49-29(68)23-83-55(47(49)80)92-50-40(73)31(21-66)89-57(48(50)81)93-52-37(70)28(67)22-84-58(52)90-35-12-13-61(6)33(60(35,4)5)11-14-63(8)34(61)10-9-26-27-19-59(2,3)15-17-64(27,18-16-62(26,63)7)53(82)51-44(77)42(75)39(72)32(87-51)24-85-54-45(78)43(76)38(71)30(20-65)88-54/h9,25,27-52,54-58,65-81H,10-24H2,1-8H3 |
InChI Key |
MNDCQKILIJYVNV-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(OC(C3O)OC4C(C(COC4OC5CCC6(C(C5(C)C)CCC7(C6CC=C8C7(CCC9(C8CC(CC9)(C)C)C(=O)C1C(C(C(C(O1)COC1C(C(C(C(O1)CO)O)O)O)O)O)O)C)C)C)O)O)CO)O)O)O)O)O |
synonyms |
bretschnoside A |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




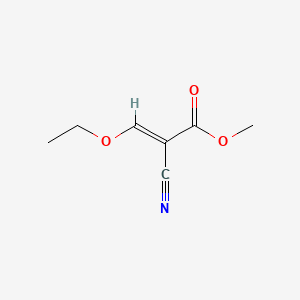
![methyl 2-[(2R)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B582936.png)


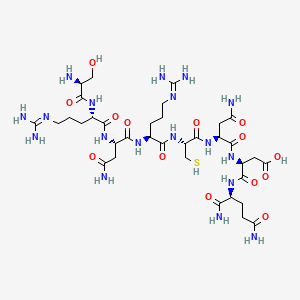
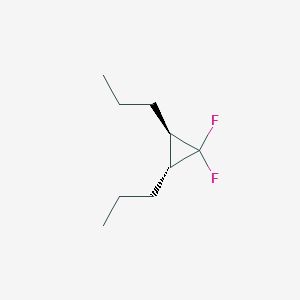
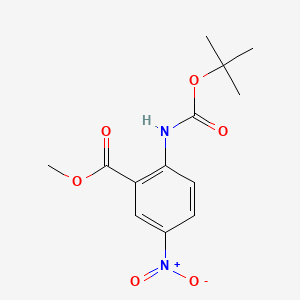
![3,8-Diazabicyclo[3.2.1]octan-2-one,(1R)-(9CI)](/img/structure/B582949.png)

![2H,6H-Pyrido[1,2-e][1,2,5]oxadiazine](/img/structure/B582951.png)
